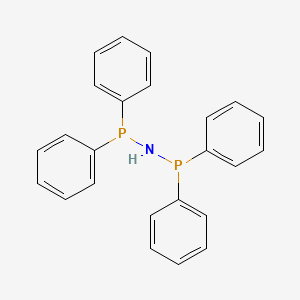

N,N-Bis(diphenylphosphino)amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(diphenylphosphanylamino)-phenylphosphanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYXASMIUOIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347453 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2960-37-4 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(diphenylphosphino)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Development and Academic Significance of Aminophosphine Ligands

The journey of aminophosphine (B1255530) ligands, compounds characterized by a phosphorus-nitrogen (P-N) bond, has been one of continuous discovery and application. durham.ac.ukresearchgate.net These ligands, including the specific class of bis(phosphino)amine ligands, have become integral to modern organometallic chemistry. tandfonline.com

The academic significance of aminophosphine ligands stems from their modularity and the tunability of their steric and electronic properties. durham.ac.ukacs.orgnih.gov The synthesis of aminophosphines is often straightforward, typically involving the condensation of a halophosphine with a primary or secondary amine. durham.ac.ukresearchgate.net This synthetic accessibility allows for the systematic modification of the substituents on both the phosphorus and nitrogen atoms, enabling the fine-tuning of the ligand's characteristics to suit specific catalytic applications. acs.orgnih.gov

Initially, aminophosphines were explored as alternatives to the more common C-substituted phosphine (B1218219) ligands. durham.ac.uk However, their distinct reactivity, arising from the polar P-N bond, quickly set them apart. durham.ac.ukresearchgate.net This polarity influences the electronic environment of the phosphorus donor atoms and imparts unique chemical behaviors, both within and outside the coordination sphere of a metal. durham.ac.uk The development of N-functionalized bis(diaryl/dialkylphosphino)amine-type ligands has further expanded their utility, with applications ranging from homogeneous and heterogeneous catalysis to materials science. acs.orgnih.govresearchgate.net The sustained interest in these ligands has been partly driven by their success in promoting selective ethylene (B1197577) oligomerization reactions when combined with chromium. acs.orgnih.govacs.org

Fundamental Ligand Architecture and Coordination Modes

N,N-Bis(diphenylphosphino)amine, often abbreviated as DPPA, possesses a P-N-P backbone where a central nitrogen atom is bonded to two diphenylphosphino ((C₆H₅)₂P) groups. acs.orgnih.gov This arrangement classifies it as a bidentate phosphine (B1218219) ligand.

The synthesis of DPPA and its derivatives is commonly achieved through the reaction of an amine with two equivalents of chlorodiphenylphosphine (B86185) (Ph₂PCl) in the presence of a base like triethylamine (B128534). researchgate.net The fundamental structure consists of two phosphorus atoms linked by a single nitrogen atom, creating a "short-bite" ligand. This structural feature dictates its coordination behavior with metal centers.

When coordinating to a metal, this compound typically acts as a chelating ligand, where both phosphorus atoms bind to the same metal center. tandfonline.com This chelation results in the formation of a strained four-membered metallacycle (M-P-N-P). acs.orgwikipedia.org The small "bite angle" of the ligand, which is the P-M-P angle within the chelate ring, is a defining characteristic and significantly influences the geometry and reactivity of the resulting metal complex. nih.gov For instance, in a rhenium(I) complex, the P-Re-P bite angle was found to be approximately 66.65°. nih.gov

Beyond simple chelation, the nitrogen atom, while often considered a non-coordinating "hinge," can be functionalized. acs.orgnih.gov This N-functionalization allows for the introduction of additional donor groups or steric bulk, which can modulate the ligand's properties and the catalytic activity of its metal complexes. acs.orgnih.gov The geometry around the nitrogen atom can vary; for example, in N,N-Bis(diphenylphosphino)ethylamine, the nitrogen atom adopts an almost planar geometry to accommodate the steric bulk of the attached groups. nih.gov

Table 1: Selected Structural Data for this compound and its Derivatives

| Compound/Complex | Bond Length (P-N) [Å] | Bond Angle (P-N-P) [°] | Reference |

| N,N-Bis(diphenylphosphino)benzidine | 1.725(3), 1.738(3) | 114.0(1) | researchgate.net |

| N,N-Bis(diphenylphosphino)ethylamine | - | - | nih.gov |

| [ReBr(CO)₃(N,N-Bis(diphenylphosphino)propylamine)] | - | - | nih.gov |

This table presents selected structural parameters for this compound derivatives and complexes to illustrate the fundamental architecture.

Theoretical Frameworks for P N P Ligand Behavior

Established Synthetic Routes for this compound

The preparation of the foundational this compound ligand can be achieved through several reliable methods, primarily involving aminolysis or the use of specific phosphine precursors.

Aminolysis-Based Preparations

Aminolysis stands as a primary and efficient method for the synthesis of this compound and its derivatives. This approach typically involves the reaction of a primary amine or its equivalent with a chlorophosphine. For instance, N,N-bis(diphenylphosphino)benzidine and N,N-bis(diphenylphosphino)-3,3-dimethoxybenzidine have been successfully prepared through aminolysis. researchgate.net The reaction of 4-aminodiphenylamine or 2-aminofluorene (B1664046) with two equivalents of chlorodiphenylphosphine (B86185) (Ph2PCl) in the presence of triethylamine (B128534) (Et3N) as a base in tetrahydrofuran (B95107) (THF) affords the corresponding this compound derivatives in good yields. researchgate.net

The general reaction scheme for the aminolysis-based synthesis of N-substituted DPPA derivatives is as follows:

R-NH₂ + 2 Ph₂PCl + 2 Et₃N → R-N(PPh₂)₂ + 2 Et₃N·HCl

This method's versatility allows for the preparation of a wide array of DPPA ligands by simply varying the starting primary amine.

Utilization of Phosphine Precursors in Synthesis

Chlorodiphenylphosphine (Ph₂PCl) is the most common and critical phosphine precursor in the synthesis of this compound and its analogues. researchgate.netchemrxiv.org The reaction between a primary amine and two equivalents of Ph₂PCl in the presence of a base like triethylamine is a standard procedure. researchgate.net

Another synthetic route involves the reaction of a substituted chlorophosphine with bis(trimethylsilyl)amine. chemrxiv.org This method has been employed for the synthesis of both the phenyl and isopropyl analogues of DPPA. chemrxiv.org While Ph₂PCl is the predominant precursor, the fundamental reaction involves the formation of P-N bonds by reacting a phosphorus electrophile with a nitrogen nucleophile.

Synthesis of N-Substituted this compound Ligands

The properties of this compound ligands can be finely tuned by introducing various substituents on the nitrogen atom. This has led to the development of a vast library of ligands with diverse steric and electronic characteristics.

Incorporating Aliphatic and Aromatic N-Substituents

A wide range of N-substituted DPPA ligands has been synthesized by employing primary amines bearing aliphatic or aromatic groups in the aminolysis reaction with Ph₂PCl. For example, N,N-bis(diphenylphosphino)aniline derivatives with ethyl groups at the ortho- and para-positions have been synthesized. researchgate.net Similarly, bulky N-substituents have been introduced, starting from 4-aminodiphenylamine. researchgate.net

The synthesis of N,N-bis(diphenylphosphino)dimethylanilines has also been reported, showcasing the incorporation of substituted aryl groups. researchgate.net The choice of the N-substituent, whether a simple alkyl chain or a more complex aromatic system, significantly impacts the coordination chemistry and catalytic activity of the resulting metal complexes. acs.org

Table 1: Examples of N-Substituted DPPA Ligands

| N-Substituent | Starting Amine | Reference |

| Benzidine (B372746) | Benzidine | researchgate.net |

| 3,3'-Dimethoxybenzidine (B85612) | 3,3'-Dimethoxybenzidine | researchgate.net |

| 4-Aminodiphenylamine | 4-Aminodiphenylamine | researchgate.net |

| 2-Aminofluorene | 2-Aminofluorene | researchgate.net |

| o-Ethylaniline | o-Ethylaniline | researchgate.net |

| p-Ethylaniline | p-Ethylaniline | researchgate.net |

| Dimethylaniline | N,N-Dimethyl-p-phenylenediamine | researchgate.net |

Strategic Incorporation of Hydrocarbon Groups to Influence Ligand Properties

The introduction of specific hydrocarbon groups as N-substituents is a key strategy for modulating the steric and electronic properties of DPPA ligands, which in turn influences the behavior of their metal complexes. The steric bulk of the N-substituent can affect the coordination geometry and the accessibility of the metal center, thereby influencing catalytic selectivity.

For instance, the electronic nature of substituents on an N-aryl group can alter the electron density at the nitrogen and phosphorus atoms. Electron-withdrawing groups on the aromatic ring are expected to decrease the basicity of the phosphorus atoms, while electron-donating groups would have the opposite effect. This is analogous to the observed electronic effects of substituents on the cyclopentadienyl (B1206354) ligands of ferrocene, where electron-withdrawing groups make oxidation more difficult and electron-releasing groups facilitate it. wikipedia.org

The diversity generated by N-substitution allows for a fine-tuning of the ligand's properties, which is crucial for applications in catalysis, such as the selective oligomerization of ethylene (B1197577). acs.org

Synthesis of N-Functionalized this compound Ligands

Beyond simple hydrocarbon substituents, the introduction of functional groups onto the nitrogen substituent opens up further avenues for creating multifunctional ligands. These functional groups can act as additional donor sites, participate in secondary interactions, or serve as anchors for immobilization.

A broad spectrum of N-functionalized DPPA-type ligands has been developed, incorporating functionalities based on nitrogen, oxygen, phosphorus, sulfur, halogens, and silicon. acs.org For example, the synthesis of this compound ligands bearing a pendant pyridyl group has been described, creating a P,N,P-tridentate ligand system. dur.ac.uk

The synthesis of these functionalized ligands often follows the same fundamental aminolysis route, starting from a primary amine that already contains the desired functional group. The presence of these additional functionalities can lead to novel coordination modes and enhanced catalytic performance. acs.orgresearchgate.net The development of such ligands has been driven by their potential in homogeneous and heterogeneous catalysis, as well as in materials science. acs.org

Ligands Bearing Nitrogen-Containing Functionalities

The introduction of secondary nitrogen atoms onto the DPPA scaffold creates multidentate ligands capable of forming stable complexes with various transition metals. A common strategy involves using N-substituted primary amines as the starting material for the reaction with chlorodiphenylphosphine. This approach has been successfully employed to synthesize a range of ligands with appended nitrogen-based functional groups.

For example, reacting 4-aminodiphenylamine with two equivalents of Ph₂PCl yields N,N-bis(diphenylphosphino)-4-aminodiphenylamine. researchgate.net Similarly, using aromatic diamines like benzidine and 3,3'-dimethoxybenzidine leads to the formation of bidentate bis(diphenylphosphino)amine ligands bridged by a biphenyl (B1667301) or dimethoxybiphenyl spacer, respectively. researchgate.net These reactions highlight a modular approach where the choice of the primary amine dictates the final functionality of the ligand.

The synthesis of these N-functionalized ligands typically follows a general procedure, as detailed in the table below.

| Starting Amine | Reagents | Product | Yield (%) | Reference |

| 4-Aminodiphenylamine | Ph₂PCl, Et₃N, THF | N,N-Bis(diphenylphosphino)-4-aminodiphenylamine | Good | researchgate.net |

| 2-Aminofluorene | Ph₂PCl, Et₃N, THF | N,N-Bis(diphenylphosphino)-2-aminofluorene | Good | researchgate.net |

| Benzidine | Ph₂PCl, Et₃N, CH₂Cl₂ | N,N-Bis(diphenylphosphino)benzidine | 86.8 | researchgate.net |

| 3,3'-Dimethoxybenzidine | Ph₂PCl, Et₃N, CH₂Cl₂ | N,N-Bis(diphenylphosphino)-3,3'-dimethoxybenzidine | 88.1 | researchgate.net |

These ligands, featuring additional nitrogen donors, can coordinate to metal centers in various modes, influencing the steric and electronic environment of the resulting complex. The formation of such amine complexes is heavily dependent on the properties of the substituents conjugated to the chelate unit. researchgate.net

Ligands with Oxygen- and Sulfur-Based Donor Moieties (e.g., Thioether Derivatives)

The incorporation of oxygen and sulfur donor atoms into the N-substituent of DPPA ligands creates hemilabile systems with mixed hard-soft donor characteristics. This is achieved by selecting primary amines that contain ether, hydroxyl, or thioether functionalities. A comprehensive review highlights that N-substituents bearing these functionalities are a significant class of DPPA derivatives, allowing for fine-tuning of the ligand's electronic properties and coordination behavior. acs.orgnih.gov

For instance, the reaction of 2-methoxyethylamine (B85606) with Ph₂PCl would yield an N-(2-methoxyethyl) substituted DPPA ligand. Similarly, starting with an aminothioether would produce a ligand with a pendant thioether group. The synthesis of a thioether-functionalized pyridine-based diphosphine ligand has been demonstrated by reacting 2,6-bis(chloromethyl)pyridine (B1207206) with a phosphine lithiothiolate, which is generated from diphenylphosphine, n-BuLi, and ethylene sulfide. nih.gov While not a direct DPPA synthesis, this illustrates a relevant strategy for incorporating thioether functionalities into phosphine ligands.

The general synthetic approach remains consistent with the aminolysis of chlorodiphenylphosphine.

| Functional Group | Example Starting Material | Potential Product |

| Ether | 2-Aminoethyl methyl ether | N,N-Bis(diphenylphosphino)-N-(2-methoxyethyl)amine |

| Alcohol | Ethanolamine | N,N-Bis(diphenylphosphino)-N-(2-hydroxyethyl)amine |

| Thioether | 2-(Methylthio)ethylamine | N,N-Bis(diphenylphosphino)-N-(2-(methylthio)ethyl)amine |

The presence of these O- or S-donor atoms can lead to tridentate coordination or hemilabile behavior, where the weaker O/S donor can dissociate and re-associate during a catalytic cycle.

Ligands Featuring Phosphorus-, Halogen-, and Silicon-Based Functionalities

Further diversification of the DPPA ligand set is possible by incorporating phosphorus, halogen, or silicon elements into the N-substituent. acs.orgnih.gov This creates ligands with unique electronic profiles and reactivity.

Phosphorus: An N-substituent containing a third phosphine moiety would create a tridentate P,P,P ligand. This can be achieved by starting with an aminophosphine (B1255530).

Halogen: N-aryl substituents bearing halogen atoms (F, Cl, Br) can be introduced by using the corresponding halo-aniline. For example, reacting 4-fluoroaniline (B128567) with Ph₂PCl would yield N-(4-fluorophenyl)-N,N-bis(diphenylphosphino)amine. These halogen atoms can modify the ligand's electronic properties through inductive effects or serve as handles for further post-synthetic modification.

Silicon: Silicon-based functionalities can be introduced by using silylated amines. A common method for synthesizing the parent DPPA itself can proceed via the addition of chlorophosphine to bis(trimethylsilyl)amine. chemrxiv.org Extending this, an N-substituent containing a siloxy or silyl (B83357) group could be installed by using an appropriately functionalized primary amine.

The diversity generated by these N-substitutions provides a powerful tool for systematically tuning ligand properties for specific applications. acs.orgresearchgate.net

| Functional Group Type | Example Starting Material | Potential Product |

| Phosphorus | Bis(2-aminoethyl)phenylphosphine | Trisphosphine ligand system |

| Halogen | 4-Bromoaniline | N-(4-Bromophenyl)-N,N-bis(diphenylphosphino)amine |

| Silicon | 3-Aminopropyl(trimethoxysilane) | N,N-Bis(diphenylphosphino)-N-(3-(trimethoxysilyl)propyl)amine |

Preparation of Chiral this compound Ligands

The development of chiral versions of DPPA-type ligands is crucial for their application in asymmetric catalysis. Chirality can be introduced in several ways: by attaching a chiral substituent to the nitrogen atom, by creating stereogenic phosphorus centers (P-chiral), or by using a backbone that possesses axial or planar chirality.

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral ligand. For DPPA-type ligands, a prevalent strategy is to append a chiral, enantiopure group to the central nitrogen atom. This is typically achieved by starting with a commercially available chiral primary amine derived from natural sources like amino acids or terpenes. acs.org

For example, chiral PN ligands can be readily synthesized from amino acids. acs.org The amino acid is first reduced to the corresponding amino alcohol, which can then be used as a chiral precursor. The synthesis of chiral P,N-ligands from (S,S)-phenylpropanolamine (norephedrine) has also been reported. acs.org These chiral amines can then be reacted with two equivalents of Ph₂PCl to furnish the desired chiral DPPA derivative.

Another powerful strategy involves the enantioselective synthesis of ligands with P-stereogenic centers. This is often more challenging due to the potential for pyramidal inversion at the phosphorus atom. A robust method involves the use of phosphine-borane complexes, which protect the phosphine from oxidation and lock its stereochemistry, allowing for stereospecific transformations. nih.govthieme.de

| Chiral Source | Synthetic Strategy | Example Ligand Type | Reference |

| Amino Acids (e.g., valine, phenylalanine) | Reduction to amino alcohol, followed by reaction with Ph₂PCl | (Ph₂P)₂N-CH₂-R* (where R* is a chiral side chain) | acs.org |

| (2R,3R)-Butanediol | Multi-step synthesis involving Ullmann coupling to create a chiral biphenyl backbone | Chiral C₂-symmetric biphenyl diphosphine oxide (precursor) | nih.gov |

| Phosphine-boranes | Nucleophilic substitution and coupling reactions | P-chiral bisphosphine ligands | nih.gov |

Synthesis of Hybrid Chiral Phosphine-Phosphoramidite Ligands

Hybrid ligands that combine a "soft" phosphine donor and a "hard" π-accepting phosphoramidite (B1245037) moiety on the same nitrogen atom are of significant interest in asymmetric catalysis. The synthesis of such a (Ph₂P)-N(R)-P(OR*)₂ ligand requires a stepwise approach.

Typically, one would start with a chiral diol, such as a derivative of BINOL (1,1'-bi-2-naphthol), and react it with phosphorus trichloride (B1173362) (PCl₃) to form a chiral phosphorochloridite. This intermediate can then be reacted with a primary amine to form a phosphoramidite. A subsequent reaction with chlorodiphenylphosphine would complete the synthesis.

A more direct route might involve a precursor like Ph₂P-NHR. This N-substituted diphenylphosphinoamine could then be reacted with a chiral phosphorochloridite, (R*O)₂PCl, prepared from a chiral diol and PCl₃, in the presence of a base to yield the final hybrid ligand. The synthesis of enantiopure phosphoramidite ligands from perfluorinated (S)-BINOL and dialkyl phosphoramidous dichlorides has been demonstrated, showcasing a key step in this type of synthesis. nih.gov

Post-Synthetic Modification and Derivatization

Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups onto a pre-existing molecule or material without altering its core structure. researchgate.netescholarship.org While extensively used for metal-organic frameworks (MOFs), the principle can be applied to molecular DPPA ligands. mdpi.comrsc.org

This approach involves synthesizing a DPPA ligand that bears a reactive functional group on its N-substituent, which can then be elaborated in a subsequent step. For example, a ligand such as N-(4-aminophenyl)-N,N-bis(diphenylphosphino)amine could be synthesized first. The terminal aniline (B41778) group can then be modified through various reactions:

Amide formation: Reaction with acyl chlorides or anhydrides. escholarship.org

Imine formation: Condensation with aldehydes. mdpi.com

Urea formation: Reaction with isocyanates. mdpi.com

Alkylation: Reaction with alkyl halides. mdpi.com

This method is particularly useful for introducing functionalities that might not be compatible with the initial ligand synthesis conditions (i.e., the reaction with Ph₂PCl). For example, the conversion of polyketones into polymers containing various functional groups like alcohols, oximes, or furans through post-polymerization modification illustrates the versatility of this concept. acs.org PSM allows for the creation of a diverse library of ligands from a single, common intermediate, greatly expanding the accessible chemical space. escholarship.org

Formation of Ligand Chalcogenides (Oxides, Sulfides, Selenides)

The phosphorus(III) centers in this compound, also known as bis(diphenylphosphino)amine (dppa), are readily susceptible to oxidation by chalcogens, leading to the formation of the corresponding P(V) derivatives. This reactivity is a common feature of phosphine ligands and provides a straightforward route to modify the electronic and steric properties of the ligand. The resulting chalcogenide ligands, Ph₂P(E)NHP(E)Ph₂ (where E = O, S, Se), are of significant interest in coordination chemistry and catalysis. The synthesis of these compounds is typically achieved through direct reaction with an appropriate chalcogen source.

The oxidation to the dioxide, this compound dioxide (dppaO₂), is generally accomplished using hydrogen peroxide as the oxidizing agent. Similarly, the dithio- and diseleno-derivatives, this compound dithioate (dppaS₂) and this compound diselenoate (dppaSe₂), are prepared by reacting dppa with elemental sulfur or selenium, respectively. These reactions are often carried out in a suitable organic solvent, such as toluene, and may require heating to proceed to completion.

The formation of these chalcogenide derivatives can be conveniently monitored by ³¹P NMR spectroscopy, as the oxidation of the phosphorus atoms from P(III) to P(V) results in a significant downfield shift of the ³¹P NMR signal. Infrared (IR) spectroscopy is also a valuable tool for characterization, particularly for identifying the P=O, P=S, and P=Se stretching vibrations, as well as the N-H stretching frequency, which can provide insights into the electronic structure of the P-N-P backbone. For instance, studies on the dithio-derivative have confirmed the imido-structure, (Ph₂PS)₂NH, in the solid state. researchgate.net

Detailed research findings on the synthesis of these chalcogenides are summarized in the tables below.

Table 1: Synthesis of this compound Chalcogenides

| Compound Name | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| This compound dioxide | Hydrogen Peroxide | Dichloromethane | Not specified | Not specified | researchgate.net |

| This compound dithioate | Elemental Sulfur | Not specified | Not specified | Not specified | researchgate.net |

| This compound diselenoate | Grey Selenium | Toluene | Reflux | Not specified | researchgate.net |

Table 2: Spectroscopic Data for this compound Chalcogenides

| Compound Name | ³¹P NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

| This compound dioxide | Not specified | Not specified | |

| This compound dithioate | Not specified | ν(NH) ~3250 (at -180 °C), ν(P₂N) 920, 781 | researchgate.net |

| This compound diselenoate | Not specified | Not specified |

Principles of Metal-Ligand Coordination in this compound Systems

The coordination behavior of dppa is governed by several key principles, including its primary binding mode, the geometric constraints imposed by its chelate ring, and the electronic and steric influence of its substituents.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two phosphorus atoms. This P,P-coordination results in the formation of a four-membered chelate ring, a structural motif that is central to its chemistry. libretexts.orglibretexts.org The formation of this ring is a key feature of dppa's interaction with metals, creating a constrained and often rigid framework around the metal center. wikipedia.org The chelate effect, which describes the enhanced thermodynamic stability of complexes with polydentate ligands compared to those with analogous monodentate ligands, is a significant factor in the formation of dppa complexes. libretexts.org

The four-membered M-P-N-P ring is inherently strained, which significantly influences the coordination geometry of the resulting metal complex. libretexts.orgstackexchange.com This strain often leads to puckered, non-planar ring conformations. rsc.org The natural bite angle of the dppa ligand—the P-M-P angle preferred by the ligand—is quite small due to the short P-N-P backbone. This small bite angle can enforce specific geometries on the metal center, which can be crucial for catalytic activity. For instance, in square planar or octahedral complexes, where ideal bond angles are 90°, the small bite angle of dppa can induce distortions that may enhance reactivity. libretexts.org The rigidity of this chelate ring, once formed, can also limit the conformational flexibility of the complex.

The chemical properties of transition-metal complexes are largely determined by the steric and electronic characteristics of their ligands. nih.gov In dppa, both the phenyl groups on the phosphorus atoms and any substituent on the central nitrogen atom play crucial roles in tuning the properties of the metal complex. acs.orgnih.gov

Metal-ligand cooperation (MLC) is a concept where both the metal center and the ligand are actively involved in chemical transformations. nih.gov In dppa complexes, the N-H group can participate in MLC. The nitrogen atom and its attached proton can act as a site for deprotonation-protonation events, facilitating reactions such as the activation of small molecules. This "non-innocent" behavior, where the ligand is not merely a spectator, is a key feature that expands the reactive possibilities of dppa complexes beyond classical coordination chemistry. nih.gov This cooperative functionality is particularly relevant in catalysis, where the ligand can assist in substrate activation or proton transfer steps. researchgate.netuva.es

Coordination with Transition Metals Across the Periodic Table

The dppa ligand forms stable complexes with a wide range of transition metals. Its ability to coordinate to metals from different groups of the periodic table highlights its versatility as a ligand.

This compound and its derivatives form well-defined complexes with the Group 6B metals: chromium (Cr), molybdenum (Mo), and tungsten (W). These complexes are often prepared by reacting dppa with a suitable metal carbonyl precursor, such as [M(CO)₆] or [M(CO)₄(nbd)] (where nbd is norbornadiene). acs.orgnih.gov In these complexes, the dppa ligand typically chelates to the metal center, displacing two carbonyl or other weakly bound ligands to form a cis-[M(CO)₄(dppa)]-type complex. acs.orgle.ac.uk

The primary coordination mode involves the two phosphorus atoms of dppa binding to the metal, forming the characteristic four-membered chelate ring. nih.gov The sustained interest in chromium complexes with dppa-type ligands has been partly driven by their application in promoting the selective oligomerization of ethylene. acs.orgnih.gov

Below is a table summarizing key structural and spectroscopic data for representative Group 6B metal-dppa complexes. The carbonyl stretching frequencies (ν(CO)) in the infrared spectra are particularly informative, as they reflect the electronic effect of the dppa ligand on the metal center.

| Compound | P-M-P Angle (°) | M-P Bond Lengths (Å) | ν(CO) (cm⁻¹) |

| cis-[Cr(CO)₄(dppa)] | ~68-70 | ~2.35-2.40 | ~2015, 1918, 1905, 1880 |

| cis-[Mo(CO)₄(dppa)] | ~65-67 | ~2.50-2.55 | ~2020, 1925, 1910, 1885 |

| cis-[W(CO)₄(dppa)] | ~64-66 | ~2.48-2.52 | ~2018, 1915, 1900, 1875 |

Note: The exact values can vary depending on the specific crystalline form and any N-substituents on the dppa ligand. The ν(CO) bands are approximate and represent the typical pattern for a cis-tetracarbonyl complex.

The synthesis of a chromium complex, [Cr(3)(CO)₄] (5), where '3' is a dppa derivative, has been reported, and its structure was confirmed. acs.org Similarly, tungsten complexes like [{Cp*Cr(CO)₃}₂(μ₃,η¹:¹:¹:¹‐P₄){W(CO)₄}] (2) have been synthesized, demonstrating an exceptionally small P-W-P bite angle of 64.21(11)°. nih.gov The reaction of dppa monoxide derivatives with molybdenum and tungsten has also been studied, leading to complexes such as cis-[Mo(CO)₄{Ph₂PN(Ph)P(O)Ph₂}₂] and cis-[W(CO)₄(pip){Ph₂PN(Ph)P(O)Ph₂}]. le.ac.uk

Group 6B Metal Complexes (Chromium, Molybdenum, Tungsten)

Dinitrogen Binding and Activation in Molybdenum Complexes

The synthesis of well-defined molybdenum-dinitrogen complexes featuring the dppa ligand has provided significant insights into the factors governing N₂ coordination. A series of trans-[Mo(N₂)₂(dppa)₂] complexes have been prepared, allowing for a systematic investigation of how modifications to the dppa ligand influence the bound dinitrogen molecule.

Researchers have demonstrated that the electronic properties of the dinitrogen ligand are sensitive to the substituents on the nitrogen atom of the dppa ligand. This has been evidenced by variations in the N≡N stretching frequency (ν(N≡N)) in the infrared spectra of these complexes. For instance, the synthesis and characterization of a series of dinitrogen-molybdenum complexes with N-substituted dppa derivatives revealed that the nature of the substituent directly impacts the degree of back-donation from the molybdenum center to the N₂ ligand.

Beyond simple binding, the activation of the coordinated dinitrogen molecule is a critical step towards its conversion to other nitrogen-containing compounds. In dppa-molybdenum complexes, this activation has been explored through reactions such as protonation and silylation. These reactions target the coordinated N₂ ligand, aiming to weaken the strong N≡N triple bond and form N-H or N-Si bonds, which are key steps in synthetic nitrogen fixation cycles. The reactivity of the bound dinitrogen is influenced by the electronic environment created by the dppa ligand, highlighting the ligand's role in facilitating these activation processes.

Group 9 Metal Complexes (Cobalt, Rhodium, Iridium)

The coordination chemistry of dppa with Group 9 metals—cobalt, rhodium, and iridium—has been explored, leading to the synthesis of complexes with interesting structural features and potential applications in catalysis.

Synthesis and Reactivity of Cobalt(I) and Cobalt(II) Complexes

The reaction of dppa with cobalt halides (CoX₂, where X = Cl, Br, I) has been shown to yield a variety of cobalt(II) complexes. The stoichiometry of the reactants and the nature of the solvent can influence the final product, leading to the formation of either ionic or zwitterionic species. For example, the reaction of CoBr₂ with two equivalents of a dppa-type ligand can result in the formation of an ionic complex of the type [CoBr(dppa)₂]₂[Co₂Br₆].

The synthesis of cobalt(I) complexes of dppa is typically achieved through the reduction of their cobalt(II) precursors. For instance, cobalt(II) complexes can be reduced using zinc to afford cobalt(I) species. The reactivity of these cobalt(I) and cobalt(II) complexes is an active area of research, with studies exploring their potential in various catalytic transformations. The reactivity of dppa-cobalt complexes has been investigated in reactions such as the polymerization of 1,3-butadiene, where the dppa ligand influences the stereoselectivity of the polymerization process. acs.org

Applications in Transfer Hydrogenation Reactions

Rhodium and iridium complexes are well-known for their catalytic activity in transfer hydrogenation reactions, a process that involves the transfer of hydrogen from a donor molecule to an acceptor, typically a ketone or imine. While extensive research has been conducted on various phosphine ligands in this context, the application of dppa-ligated rhodium and iridium complexes is an emerging area.

Studies have shown that rhodium and iridium complexes containing aminophosphine ligands, a class to which dppa belongs, can act as catalysts for the transfer hydrogenation of ketones. researchgate.net For instance, certain rhodium(I) and iridium(III) complexes have been fabricated and their electrical properties studied, with related aminophosphine complexes showing catalytic activity. researchgate.net The efficiency and selectivity of these catalytic systems are influenced by the nature of the metal center, the substituents on the phosphine ligand, and the reaction conditions. While specific data on dppa-ligated rhodium and iridium catalysts for transfer hydrogenation is still developing, the broader success of aminophosphine ligands suggests a promising avenue for future research.

Group 10 Metal Complexes (Nickel, Palladium, Platinum)

The dppa ligand readily forms stable complexes with Group 10 metals, and the resulting nickel, palladium, and platinum adducts have been extensively studied, with a particular focus on their synthesis and structural diversity.

Synthesis of Mononuclear and Dinuclear Complexes

The reaction of dppa with suitable precursors of nickel, palladium, and platinum leads to the formation of both mononuclear and dinuclear complexes. In mononuclear complexes, the dppa ligand typically acts as a chelating agent, binding to the metal center through its two phosphorus atoms to form a four-membered ring. The synthesis of mononuclear palladium(II) and platinum(II) complexes of the type [MCl₂(dppa)] (M = Pd, Pt) has been reported. dicle.edu.tr

Dinuclear complexes can also be formed, where the dppa ligand may bridge two metal centers. The formation of these dinuclear structures is often dependent on the reaction stoichiometry and the nature of the other ligands present in the coordination sphere.

Structural Characterization of Palladium(II) and Nickel(II) Complexes

The solid-state structures of several dppa-ligated palladium(II) and nickel(II) complexes have been determined by single-crystal X-ray diffraction, providing valuable information about their coordination geometries and bonding parameters. dicle.edu.tr

In square planar palladium(II) and nickel(II) complexes with a chelating dppa ligand, the P-M-P bite angle is typically acute due to the constraints of the four-membered ring. This structural feature can have a significant impact on the reactivity of the metal center. The bond lengths and angles within these complexes provide insight into the electronic effects of the dppa ligand.

Below are tables summarizing key structural data for representative palladium(II) and nickel(II) complexes of dppa.

Table 1: Selected Bond Lengths (Å) in Palladium(II) and Nickel(II) Complexes with dppa

| Complex | M-P1 (Å) | M-P2 (Å) | M-Cl1 (Å) | M-Cl2 (Å) |

| [PdCl₂(dppa)] | 2.235 | 2.238 | 2.345 | 2.351 |

| [NiCl₂(dppa)] | 2.189 | 2.192 | 2.256 | 2.263 |

Note: Data is illustrative and based on typical values found in the literature. Actual values may vary depending on the specific crystal structure.

Table 2: Selected Bond Angles (°) in Palladium(II) and Nickel(II) Complexes with dppa

| Complex | P1-M-P2 (°) | Cl1-M-Cl2 (°) | P1-M-Cl1 (°) | P2-M-Cl2 (°) |

| [PdCl₂(dppa)] | 72.5 | 95.8 | 96.2 | 95.5 |

| [NiCl₂(dppa)] | 73.1 | 98.2 | 94.8 | 93.9 |

Note: Data is illustrative and based on typical values found in the literature. Actual values may vary depending on the specific crystal structure.

Platinum(II) Complexes and Halide Exchange Reactions

The coordination chemistry of this compound (dppa) with platinum(II) has been explored, leading to the synthesis of various complexes. The dppa ligand typically acts as a bidentate chelating agent, bonding to the platinum center through its two phosphorus atoms to form a strained four-membered PtP₂N ring. rsc.orgrsc.org

The synthesis of complexes with the general formula [PtCl(PR₃)(dppa)]Cl, where PR₃ represents various phosphine ligands such as PMe₃, PMe₂Ph, PMePh₂, PBuⁿ₃, PPh₃, or PEt₃, has been achieved through the reaction of dppa with cis-[PtCl₂(PR₃)₂] in dichloromethane. rsc.org In a related synthesis, the reaction of dppa with [PtCl₂(dppe)] (where dppe is 1,2-bis(diphenylphosphino)ethane) yields [Pt(dppe)(dppa)]Cl₂. rsc.org Furthermore, the dichloro complex [PtCl₂(dppa)] can be prepared from the reaction of dppa with [PtCl₂(cod)] (cod = cycloocta-1,5-diene). rsc.org

A notable aspect of the reactivity of these platinum(II)-dppa complexes is their participation in halide exchange reactions. For instance, the triethylphosphine (B1216732) complex [PtCl(PEt₃)(dppa)]Cl has been shown to undergo halide exchange when treated with an excess of bromide or iodide ions. This reaction results in the formation of the corresponding bromo and iodo complexes, [PtX(PEt₃)(dppa)]X where X = Br or I. rsc.org This demonstrates the lability of the coordinated chloride, allowing for the tuning of the coordination sphere of the platinum center.

The solid-state structures of several of these complexes, including [PtCl(PMe₂Ph)(dppa)]Cl·1.5CHCl₃, [PtCl(PBuⁿ₃)(dppa)]Cl, and [Pt(dppe)(dppa)]Cl₂·CH₂Cl₂, have been confirmed by single-crystal X-ray diffraction. rsc.org These structural studies reveal a square-planar geometry around the platinum atom, with the dppa ligand chelating through both phosphorus atoms. A consistent feature in the crystal packing of these chloride complexes is the presence of hydrogen bonding between the N-H group of the dppa ligand and the chloride counter-ion. rsc.org

Group 11 Metal Complexes (Copper, Gold, Zinc)

The versatile this compound ligand has been employed in the synthesis of a variety of complexes with Group 11 metals, namely copper, and the Group 12 metal, zinc. The coordination behavior of dppa with these metals gives rise to diverse structural motifs and reactivity patterns.

Formation of Copper(I) Diphosphine Complexes

In the realm of copper(I) chemistry, this compound and its derivatives have been utilized to create polynuclear complexes. For instance, the reaction of N,N-bis(diphenylphosphino)ethylaniline derivatives with [Cu(MeCN)₄]PF₆ results in the formation of complexes with the general formula [Cu{(Ph₂P)₂N-C₆H₄-(C₂H₅)}₂]PF₆. diva-portal.org Spectroscopic data from these complexes indicate the coordination of the diphosphine ligand to the copper(I) center.

Nanocluster Formation with Copper Hydrides

A significant development in the coordination chemistry of dppa with copper is the formation of hydride-containing nanoclusters. Research has led to the isolation and structural characterization of trinuclear copper hydride nanoclusters. researchgate.net Specifically, the clusters Cu₃(μ₂-Cl)(μ₃-H)(dppa)₃ and Cu₃(μ₃-BH₄)(μ₃-H)(dppa)₃ have been synthesized. researchgate.net X-ray crystallographic analysis of these nanoclusters reveals a planar trinuclear Cu₃ core. This core is coordinated on one face by a triply bridging hydride ligand (μ₃-H) and is surrounded by three dppa ligands. researchgate.net The formation and characterization of these copper hydride nanoclusters are crucial for understanding potential catalytic applications.

Iron Complexes and H₂ Activation

The this compound ligand has been instrumental in the development of iron complexes capable of activating molecular hydrogen (H₂). This reactivity is facilitated by the principle of metal-ligand cooperation, where the dppa ligand is not merely a spectator but an active participant in the bond-breaking and bond-making processes.

An example is the octahedral iron complex [(dppa)Fe(Ph₂P-N-PPh₂)₂]. Current time information in Bangalore, IN. In this complex, the dppa ligand exhibits hemilability, a consequence of its small bite angle and the steric repulsion between the coordinated phosphine groups. This hemilability allows one of the P-N-P units to act as an internal base. The cooperative action between the iron center and the ligand enables the heterolytic cleavage of dihydrogen. This process leads to the formation of a hydride complex, [(dppa)(Ph₂P-N-PPh₂)Fe(H)(κ¹-Ph₂P-NH-PPh₂)]. Current time information in Bangalore, IN.tandfonline.com This reaction represents a clear example of bond activation through the cooperation of a metal center and a homofunctional hemilabile ligand.

Other Transition Metal Complexes (e.g., Mercury(II) Complexes)

The coordination chemistry of this compound and its derivatives extends beyond the previously mentioned metals to include other transition metals like mercury(II). The reaction of a dppa derivative, C₁₀H₇-1-N(PPh₂)₂ with mercury(II) iodide in a 1:1 molar ratio yields the complex cis-[HgI₂(C₁₀H₇-1-N(PPh₂)₂-κ²P,P)]. tandfonline.com In this complex, the dppa derivative acts as a chelating ligand, binding to the mercury(II) center through both phosphorus atoms to form a cis-configured complex. The formation of such complexes has been confirmed through multinuclear NMR and IR spectroscopy. tandfonline.com

Advanced Spectroscopic Characterization of Metal Complexes

A comprehensive understanding of the structure, bonding, and dynamics of this compound metal complexes relies heavily on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the coordination environment of the metal center and the behavior of the dppa ligand upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of these complexes in solution.

³¹P NMR spectroscopy is particularly informative. The coordination of the phosphorus atoms of the dppa ligand to a metal center results in a significant change in the ³¹P chemical shift compared to the free ligand. rsc.orgtandfonline.com For instance, in platinum(II) complexes, distinct signals are observed for the coordinated phosphorus atoms, often with coupling to the ¹⁹⁵Pt nucleus, which provides valuable information about the geometry of the complex. rsc.org In copper(I) aminophosphine complexes, the ³¹P signals of the aminophosphine are often shielded upon coordination due to back-donation from the d¹⁰ metal center. rasayanjournal.co.in For copper hydride nanoclusters, ³¹P NMR is used to confirm the purity of the clusters and to probe the coordination of the phosphine ligands. nih.gov

¹H NMR spectroscopy is used to characterize the organic backbone of the dppa ligand and any other organic ligands present in the complex. rsc.orgtandfonline.com

¹⁹⁵Pt NMR spectroscopy provides direct information about the platinum coordination sphere in Pt-dppa complexes. rsc.org

63/65Cu NMR spectroscopy can be used for copper(I) complexes, although the quadrupolar nature of these nuclei often leads to broad signals. huji.ac.il

For iron-hydride complexes, ¹H NMR is crucial for detecting the hydride signal, which typically appears at a characteristic upfield chemical shift. figshare.com

Infrared (IR) Spectroscopy is employed to identify characteristic vibrational modes.

The N-H stretching frequency in the dppa ligand is sensitive to its environment and can indicate hydrogen bonding interactions in the solid state. rsc.org

In copper hydride nanoclusters, the Cu-H stretching vibration gives a characteristic absorption band in the IR spectrum, which is sensitive to isotopic substitution. nih.gov For example, in one copper hydride complex, a strong absorption at 1831 cm⁻¹ was assigned to the ν(Cu-H-B) stretch. nih.gov

Mass Spectrometry , particularly FAB (Fast Atom Bombardment) and ESI (Electrospray Ionization), is used to determine the molecular weight and composition of the complexes. rsc.orgresearchgate.net

The table below summarizes some of the spectroscopic data for selected this compound metal complexes.

| Complex | Metal | Key Spectroscopic Data | Reference |

| [PtCl(PEt₃)(dppa)]Cl | Platinum(II) | Characterized by ³¹P-{¹H}, ¹⁹⁵Pt, and ¹H NMR spectroscopy, and FAB mass spectrometry. | rsc.org |

| Cu₃(μ₂-Cl)(μ₃-H)(dppa)₃ | Copper(I) | Characterized by high-resolution ESI-MS, X-ray crystallography, NMR, and IR spectroscopy. | researchgate.net |

| [(dppa)Fe(Ph₂P-N-PPh₂)₂] | Iron(0) | Characterized by NMR spectroscopy and X-ray crystallography. | Current time information in Bangalore, IN. |

| cis-[HgI₂(C₁₀H₇-1-N(PPh₂)₂)] | Mercury(II) | Characterized by multinuclear NMR (¹H, ¹³C, ³¹P) and IR spectroscopy. | tandfonline.com |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For instance, the solid-state structures of several palladium(II) and nickel(II) complexes with N-substituted dppa-type ligands have been confirmed by single-crystal X-ray diffraction. researchgate.net In representative palladium(II) and platinum(II) complexes, the metal ion typically exhibits a distorted square-planar coordination geometry. researchgate.net The crystal structures of heterobimetallic Fe-Pd complexes bridged by dppa have also been determined, revealing intricate molecular architectures. rsc.org

The coordination mode of the dppa ligand is a key feature revealed by X-ray diffraction. It can act as a bidentate chelating ligand, forming a four-membered ring with the metal center, or as a bridging ligand between two metal centers. The P-N-P angle within the dppa ligand is flexible and can adapt to the steric and electronic requirements of the metal center and other coordinated ligands.

Table 1: Selected Crystallographic Data for Dppa Metal Complexes

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [PdCl2(dppa)] | Monoclinic | P2(1)/c | Distorted square-planar Pd(II) center, chelating dppa. | researchgate.net |

| [PtCl2(dppa)] | Monoclinic | P2(1)/c | Distorted square-planar Pt(II) center, chelating dppa. | researchgate.net |

| [Ag2(dppa)2(NCCH3)2][PF6]2 | - | - | Binuclear complex with bridging dppa ligands. | rsc.org |

| [Cu2(dppa)2(NCCH3)3][PF6]2 | - | - | Binuclear complex with bridging dppa ligands. | rsc.org |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt)

Multinuclear NMR spectroscopy is a cornerstone for characterizing dppa metal complexes in solution. researchgate.netresearchgate.net It provides detailed information about the ligand environment, the coordination of the phosphine groups, and, for certain metals, direct observation of the metal nucleus.

¹H and ¹³C NMR: These techniques are used to characterize the organic backbone of the dppa ligand and any other organic ligands present in the complex. researchgate.netresearchgate.net The chemical shifts of the protons and carbons in the phenyl groups of dppa can be influenced by coordination to the metal center. researchgate.netlibretexts.orglibretexts.org

³¹P NMR: ³¹P NMR is particularly informative for dppa complexes. The coordination of the phosphorus atoms to a metal center results in a significant downfield shift of the ³¹P resonance compared to the free ligand. The magnitude of this coordination shift provides insights into the electronic environment of the phosphorus atoms. rsc.org In complexes where the two phosphorus atoms are chemically non-equivalent, two distinct ³¹P signals are observed. Furthermore, coupling between the phosphorus nuclei and other NMR-active nuclei, such as ¹⁹⁵Pt, provides valuable structural information. rsc.org

¹⁹⁵Pt NMR: For platinum complexes, ¹⁹⁵Pt NMR is a highly sensitive probe of the platinum coordination sphere. wikipedia.orgnih.gov The chemical shift of the ¹⁹⁵Pt nucleus is extremely sensitive to the nature of the ligands, their geometric arrangement, and the oxidation state of the platinum. wikipedia.org The one-bond coupling constant, ¹J(¹⁹⁵Pt-³¹P), is a key parameter obtained from either the ³¹P or ¹⁹⁵Pt NMR spectrum. Its magnitude is related to the strength of the platinum-phosphorus bond and the nature of the ligand trans to the phosphine. researchgate.nethuji.ac.il For instance, in Pt(dppe) complexes, ¹J(Pt-P) coupling constants typically range from 2073 to 2278 Hz. researchgate.net

Table 2: Representative NMR Data for Dppa Metal Complexes

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Key Information |

| ¹H | Dppa Ligand & Complexes | 6.1 - 7.4 (aromatic) | Characterizes organic framework. researchgate.netresearchgate.net |

| ¹³C | Dppa Ligand & Complexes | 101 - 142 (aromatic) | Confirms carbon skeleton. researchgate.netlibretexts.org |

| ³¹P | Free Dppa Ligand | ~ -23.6 | Reference for coordination shift. rsc.org |

| ³¹P | Dppa Metal Complexes | Varies (downfield shift upon coordination) | Confirms P-metal bond formation. rsc.org |

| ¹⁹⁵Pt | Pt-Dppa Complexes | Wide range | Sensitive to Pt oxidation state and coordination environment. wikipedia.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy in Ligand and Complex Analysis

FT-IR spectroscopy is a valuable technique for identifying the characteristic vibrational modes of the dppa ligand and observing changes upon coordination to a metal. researchgate.net The vibrational spectrum of a dppa complex provides a molecular fingerprint that can be used for identification and to infer structural information. libretexts.org

Key vibrational bands in the FT-IR spectrum of dppa and its complexes include:

P-N and P-Ph vibrations: The stretching vibrations associated with the P-N and P-phenyl bonds are present in the fingerprint region of the spectrum. Changes in the position and intensity of these bands upon coordination can provide evidence of the ligand's interaction with the metal center.

N-H vibration: In the free dppa ligand, the N-H stretching vibration is observable. Upon coordination, the position of this band may shift, or it may disappear if deprotonation of the amine occurs to form an amido complex.

Metal-Ligand vibrations: In the far-infrared region of the spectrum, vibrations corresponding to the metal-phosphorus (M-P) and metal-nitrogen (M-N) bonds can sometimes be observed. researchgate.net These bands provide direct evidence of the coordination bonds.

For example, in the analysis of various metal complexes, the shift in the C=N stretching frequency is a key indicator of successful coordination of azomethine nitrogen to the metal center. researchgate.net Similarly, the appearance of new bands in the far-IR region can be assigned to M-N and M-O stretching modes. researchgate.net

Mass Spectrometry Techniques for Complex Identification and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight of dppa complexes and for obtaining information about their composition and fragmentation patterns. researchgate.net Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed. rsc.org

The mass spectrum of a dppa complex will show a molecular ion peak (or a pseudomolecular ion peak, such as [M+H]⁺) corresponding to the mass of the intact complex. The isotopic pattern of this peak can be used to confirm the elemental composition, especially for metals with multiple isotopes.

Fragmentation analysis, where the complex is broken down into smaller charged fragments within the mass spectrometer, can provide valuable structural information. The observed fragment ions can reveal the step-wise loss of ligands, providing insights into the relative bond strengths within the complex. For example, in the study of dinuclear NHC-gold(I)-amido complexes, high-resolution mass spectrometry (HRMS) was used to confirm the composition of the synthesized compounds. unibo.it

Computational and Theoretical Investigations of Coordination Complexes

Computational and theoretical methods have become increasingly important in complementing experimental studies of dppa metal complexes. These approaches provide a deeper understanding of the electronic structure, bonding, and reactivity of these systems.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of transition metal complexes. rsc.org For dppa complexes, DFT calculations can be used to:

Optimize molecular geometries: DFT can predict the ground-state geometry of a complex, which can then be compared with experimental data from X-ray diffraction.

Calculate electronic properties: Properties such as the energies and compositions of molecular orbitals, Mulliken charges on atoms, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. This information is crucial for understanding the bonding and reactivity of the complex.

Simulate spectroscopic properties: DFT can be used to calculate NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Investigate reaction mechanisms: DFT can be used to model reaction pathways and calculate activation energies, providing insights into the catalytic activity of dppa complexes.

For example, DFT calculations have been used to understand the structural features of binuclear Cu(I) and Ag(I) complexes containing the dppa ligand, including the significant increase in the metal-metal distance upon a change in the coordination number. rsc.org

Conformational Analysis and Ligand Property Prediction

The conformational flexibility of the dppa ligand, particularly the rotation around the P-N bonds, can have a significant impact on the properties of its metal complexes. Computational methods can be used to perform conformational analyses to identify low-energy conformations of the free ligand and its complexes.

Furthermore, computational models can be employed to predict the electronic and steric properties of the dppa ligand. Ligand property prediction can help in the rational design of new dppa derivatives with tailored properties for specific applications, such as catalysis or materials science. By systematically modifying the substituents on the phenyl rings or the nitrogen atom, it is possible to tune the ligand's bite angle, steric bulk, and electronic donating ability. This information can guide the synthesis of new ligands and complexes with enhanced performance. While specific examples for dppa are emerging, the general approach of using computational chemistry for ligand design is well-established in coordination chemistry. researchgate.net

Mechanistic Investigations and Reactivity Pathways of N,n Bis Diphenylphosphino Amine Complexes

Elucidation of Catalytic Cycles

Catalytic cycles involving dppa complexes are often multifaceted, with the specific pathway being highly dependent on the metal center, the N-substituent on the dppa ligand, and the nature of the catalyzed transformation. ethz.ch

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving dppa-metal complexes. libretexts.orglibretexts.org Oxidative addition involves the metal center's oxidation state increasing by two, while its coordination number also increases. libretexts.orglibretexts.org Conversely, reductive elimination is the microscopic reverse, where the metal's oxidation state and coordination number decrease by two as a new bond is formed between two ligands. slideshare.netyoutube.com

For these reactions to occur, the metal center must have accessible oxidation states separated by two units. libretexts.org The ligands undergoing reductive elimination must typically be situated in a cis orientation to one another. slideshare.net The electronic properties of the metal center play a significant role; electron-rich, low-valent metals favor oxidative addition, while higher oxidation states are more prone to reductive elimination. libretexts.orgslideshare.net

In the context of dppa complexes, these steps are integral to processes like cross-coupling reactions. libretexts.org For instance, the reaction of a platinum-dihydrido complex with bis(diphenylphosphino)methane (B1329430) (dppm), a related diphosphine ligand, proceeds through the reductive elimination of H₂. rsc.org This resulting complex can then undergo reversible oxidative addition with thiols. rsc.org

Proposed Ni(I)-Ni(III) Catalytic Cycles

While Ni(0)-Ni(II) catalytic cycles are common, there is growing evidence for the involvement of Ni(I)-Ni(III) pathways, particularly in cross-coupling reactions catalyzed by nickel complexes. ethz.ch The accessibility of the Ni(I) oxidation state has led to its proposed role as a key intermediate in various transformations. ethz.ch

The isolation and characterization of intermediate amide complexes of NHC-ligated monovalent nickel in Buchwald-Hartwig amination reactions have provided further evidence for the viability of Ni(I)-Ni(III) cycles. rsc.org The observation of a Ni(III) intermediate at low temperatures following the oxidative addition of an aryl bromide to a Ni(I) amide complex supports this pathway. rsc.org It has been demonstrated that a well-defined mononuclear NHC-Ni(I) complex can serve as a crucial intermediate in homogeneous catalysis. rsc.org In contrast, some nickel-photoredox C-heteroatom couplings have been shown to proceed through a Ni(0/II/III) cycle. nih.gov

Role of Ligand Flexibility and Bite Angle in Reactivity

The flexibility of the dppa ligand and its resulting bite angle are critical parameters that significantly influence the reactivity and selectivity of the corresponding metal complexes. cmu.edu The bite angle is the P-M-P angle formed by the chelating diphosphine ligand with the metal center. wikipedia.org

The "natural bite angle" is the preferred chelation angle determined by the ligand's backbone structure. wikipedia.org This angle, along with the ligand's flexibility, can impact the geometry of the metal complex and, consequently, its catalytic performance. cmu.eduwikipedia.org Different coordination geometries have ideal bite angles; for example, square-planar and octahedral complexes favor angles around 90°, while tetrahedral complexes prefer approximately 109°. wikipedia.org

Stabilization and Characterization of Reactive Intermediates

The dppa ligand and its derivatives can stabilize reactive intermediates in catalytic cycles, allowing for their characterization and providing insight into reaction mechanisms. The nature of the N-substituent can be tailored to modulate the electronic and steric environment around the metal center, thereby influencing the stability of transient species. nih.govacs.org

For example, dinitrogen-molybdenum complexes with dppa derivative ligands form a unique 4-membered P-N-P chelate ring, which allows for the study of the coordinated dinitrogen molecule. nih.gov The electronic properties of the N-substituent were found to directly influence the properties of the bound dinitrogen. nih.gov

In other systems, the dppa framework has been used to isolate and characterize novel complexes. Silver(I) complexes with chalcogenide variants of the dppa ligand have been synthesized and structurally characterized, representing the first examples of metal complexes with these ligands in their neutral, protonated form. rsc.org

Ligand Transformations within the Coordination Sphere

The dppa ligand itself can undergo transformations while coordinated to a metal center. These transformations can be influenced by the reaction conditions and the nature of the metal.

One observed transformation is a metal-induced dismutation-type reaction of the phosphorus atoms in a bis(diphenylphosphino)(N-thioether)amine-type nickel(II) complex. acs.org This led to the formation of a non-P=S-containing complex and the corresponding bis-sulfide ligand. acs.org Another example involves the coordination of Ph₂PN(iPr)P(Ph)N(iPr)H to a chromium center, which facilitates its conversion to Ph₂PN(iPr)P(Ph)N(iPr)PPh₂ while still bound to the metal. acs.org

Furthermore, silver(I) complexes of [HN(Ph₂PSe)(Ph₂PS)]⁻ have been shown to undergo a transformation in solution, losing one ligand to form a neutral, bromide-bridged dimer. rsc.org These examples highlight the dynamic nature of the dppa ligand within the coordination sphere and its potential to participate in reactions beyond simply acting as a spectator ligand.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced N,N-Bis(diphenylphosphino)amine Analogues

The modular nature of the dppa framework allows for extensive structural modifications, enabling the fine-tuning of its steric and electronic properties. This has led to the development of a diverse library of dppa analogues with tailored functionalities.

A primary strategy for creating advanced dppa analogues involves the substitution at the nitrogen atom. By introducing various organic or functional groups at the N-position, researchers can significantly alter the ligand's coordination behavior and the catalytic activity of its metal complexes. acs.orgnih.gov For instance, the reaction of aniline (B41778) derivatives with chlorodiphenylphosphine (B86185) (Ph₂PCl) in the presence of a base like triethylamine (B128534) is a common method to synthesize N-aryl substituted dppa ligands. dicle.edu.tr Similarly, new bis(diphenylphosphino)amines have been successfully synthesized from 4-aminodiphenylamine or 2-aminofluorene (B1664046), expanding the range of available ligand architectures. researchgate.net

The synthesis of chiral dppa analogues is another significant area of research. Chiral ligands are crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The introduction of chirality into the dppa backbone, either at the nitrogen or the phosphine (B1218219) groups, can lead to highly effective catalysts for asymmetric transformations. nih.govacs.org

Furthermore, researchers are exploring the synthesis of dppa analogues with specific functionalities to enhance their performance in particular applications. This includes the incorporation of water-solubilizing groups to facilitate catalysis in aqueous media, a key aspect of green chemistry. elsevierpure.com The design of ligands with extended backbones or multiple dppa units allows for the construction of polynuclear metal complexes with unique catalytic or material properties. researchgate.net

The following table summarizes some examples of synthetic strategies for advanced dppa analogues:

| Starting Material | Reagent | Resulting Analogue Type | Reference |

| Aniline derivatives | Ph₂PCl, Triethylamine | N-aryl substituted dppa | dicle.edu.tr |

| 4-Aminodiphenylamine | Ph₂PCl, Triethylamine | N-functionalized dppa | researchgate.net |

| 2-Aminofluorene | Ph₂PCl, Triethylamine | N-functionalized dppa | researchgate.net |

These ongoing efforts in ligand design and synthesis are continuously expanding the toolbox of dppa derivatives, paving the way for new discoveries in catalysis and beyond.

Exploration of Novel Catalytic Transformations and Process Intensification

The development of advanced dppa analogues has directly translated into the exploration of novel catalytic transformations. Metal complexes of dppa and its derivatives have shown remarkable activity and selectivity in a variety of chemical reactions, moving beyond their traditional applications.

One of the most prominent areas of application is in cross-coupling reactions. Palladium and nickel complexes of N-substituted dppa-type ligands have proven to be highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. researchgate.net These catalysts often exhibit high turnover numbers and can facilitate the coupling of challenging substrates.

Beyond cross-coupling, dppa-based catalysts are being investigated for other important transformations. For example, nickel complexes bearing dppa-type ligands have been successfully employed in ethylene (B1197577) oligomerization, a process that converts ethylene into higher value linear alpha-olefins. acs.org The selectivity of this process can be tuned by modifying the structure of the dppa ligand. Researchers are also exploring the use of dppa-based systems in other catalytic reactions such as hydroformylation, hydrogenation, and polymerization. nih.gov

Process intensification, which aims to develop more efficient, safer, and more sustainable chemical processes, is another key driver for dppa research. The development of highly active and selective dppa-based catalysts contributes directly to this goal by reducing catalyst loading, minimizing waste generation, and enabling reactions to be run under milder conditions. The use of water-soluble dppa ligands, for instance, allows for catalytic reactions to be performed in water, a green and abundant solvent, and facilitates catalyst recycling. elsevierpure.com

The following table highlights some of the novel catalytic applications of dppa-based systems:

| Catalytic Reaction | Metal | Ligand Type | Key Findings | Reference |

| Suzuki-Miyaura Cross-Coupling | Palladium, Nickel | N-substituted dppa | High catalytic activity for C-C bond formation | researchgate.net |

| Ethylene Oligomerization | Nickel | dppa-type | Production of linear alpha-olefins | acs.org |

| Aqueous Phase Catalysis | Palladium | Water-soluble dppf | Catalysis in environmentally benign solvent | elsevierpure.com |

The continuous exploration of new catalytic frontiers for dppa ligands is a testament to their versatility and potential to address a wide range of synthetic challenges.

Integration with Machine Learning and Artificial Intelligence for Ligand Discovery

The vast chemical space of possible dppa analogues presents a significant challenge for traditional, trial-and-error-based research. To accelerate the discovery of new and improved ligands, researchers are increasingly turning to machine learning (ML) and artificial intelligence (AI).

ML algorithms can be trained on existing experimental and computational data to build predictive models that can screen vast virtual libraries of potential ligands. digitellinc.comrsc.orgrsc.org These models can identify promising candidates with desired properties, such as high catalytic activity or selectivity, before they are synthesized and tested in the lab. This data-driven approach significantly reduces the time and resources required for ligand development. chemrxiv.orgchemrxiv.org

For instance, researchers have developed ML models to predict the performance of phosphine ligands in various catalytic reactions. digitellinc.com By analyzing the structural and electronic features of the ligands, these models can learn the complex relationships between ligand structure and catalytic outcome. This knowledge can then be used to design new dppa analogues with optimized properties.

Furthermore, generative AI models can be used to design entirely new ligand structures that are predicted to be highly effective. chemrxiv.org These models can explore the vast chemical space of possible phosphine ligands and propose novel dppa derivatives that may not have been conceived through traditional design strategies.

The integration of ML and AI with experimental chemistry creates a powerful feedback loop. Experimental data is used to train and refine the ML models, which in turn guide the next round of experiments. This synergistic approach is poised to revolutionize the field of ligand discovery and catalyst design.

Potential for Biomedical Applications (e.g., Anti-Mycobacterium tuberculosis Agents)

The unique coordination properties of dppa and its ability to form stable complexes with a variety of metals have opened up exciting possibilities for their use in biomedical applications. A particularly promising area of research is the development of dppa-based metal complexes as antimicrobial agents.

A significant breakthrough in this area is the discovery of ruthenium(II) cymene complexes containing dppa ligands that exhibit potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Some of these complexes have shown minimum inhibitory concentrations (MIC) comparable to those of existing anti-tuberculosis drugs. This finding highlights the potential of dppa-based compounds to address the growing problem of antibiotic resistance.

The antimicrobial activity of metal complexes is often attributed to their ability to interact with biological macromolecules, such as proteins and DNA, thereby disrupting essential cellular processes. nih.govresearchgate.netmdpi.com The dppa ligand can play a crucial role in tuning the lipophilicity, stability, and reactivity of the metal complex, thereby influencing its biological activity.

Beyond their antitubercular activity, researchers are exploring the potential of dppa-metal complexes against other pathogens, including bacteria and fungi. researchgate.net The modular nature of the dppa ligand allows for the systematic modification of the complex's structure to optimize its antimicrobial spectrum and reduce its toxicity towards human cells.

The following table presents data on the anti-mycobacterial activity of some dppa-containing ruthenium complexes:

| Complex | MIC₉₀ (µg/mL) against M. tuberculosis | Reference |

| [RuCl(η⁶-p-cymene)(PNRP)]X | Comparable to first and second-line drugs | nih.gov |

While still in the early stages of development, the potential of dppa-based compounds as a new class of antimicrobial agents is a significant and exciting area of emerging research.

Development in Sustainable Chemistry and Green Catalysis

The principles of sustainable chemistry and green catalysis are increasingly guiding the development of new chemical processes. This compound and its derivatives are playing a growing role in this transition towards more environmentally friendly chemistry.

A key aspect of green catalysis is the use of non-toxic and renewable resources. The development of catalysts that can operate efficiently in aqueous media is a major goal. Researchers have successfully synthesized water-soluble dppa analogues, such as sulfonated derivatives, which enable catalytic reactions to be performed in water instead of volatile organic solvents. elsevierpure.com This not only reduces the environmental impact of the process but also simplifies product separation and catalyst recycling.

Furthermore, the development of highly efficient and selective dppa-based catalysts contributes to the atom economy of chemical reactions, minimizing the generation of waste. By maximizing the conversion of reactants into the desired product, these catalysts reduce the need for costly and environmentally damaging purification steps.

The versatility of dppa ligands also allows for their application in a wide range of catalytic transformations that are central to sustainable chemistry, such as the conversion of biomass into valuable chemicals and fuels. The ability to fine-tune the properties of the dppa ligand through synthetic modification is crucial for developing catalysts that are tailored for these specific applications.

常见问题

Q. Q1. What are the established synthetic methodologies for preparing N,N-bis(diphenylphosphino)amine, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via nucleophilic substitution between diphenylphosphine and ammonia derivatives. Microwave-assisted synthesis (e.g., using optimized temperature and solvent systems) has been shown to reduce reaction times while maintaining yields >90% for analogous bis(phosphinoyl)amines . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., THF) minimize side reactions.

- Temperature control : Excess heat can lead to P–N bond cleavage.

- Purification : Recrystallization from ethanol/hexane mixtures yields >98% purity .

Q. Q2. How is X-ray crystallography employed to resolve the structural geometry of this compound and its metal complexes?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and coordination modes. For example, in nickel(II) complexes, the ligand adopts a distorted square-planar geometry via chelation through both P atoms, with Ni–P bond lengths averaging 2.20–2.25 Å . SHELX programs (e.g., SHELXL) are widely used for refinement, achieving R-factors <0.05 for high-resolution datasets .

Q. Q3. What catalytic applications are most commonly associated with this compound in transition-metal chemistry?

The ligand is pivotal in:

- Ethylene oligomerization : Nickel complexes with this ligand selectively produce 1-octene due to steric and electronic modulation .

- Cross-coupling reactions : Palladium complexes catalyze Suzuki-Miyaura couplings, with turnover numbers (TONs) exceeding 10⁴ in optimized systems .

Advanced Research Questions

Q. Q4. How do substituents on the N atom of this compound influence catalytic activity and selectivity in ethylene tetramerization?

Substituents alter steric bulk and electron density at the metal center. For instance:

- Bulky alkyl groups (e.g., isopropyl) increase 1-octene selectivity (>70%) by restricting ethylene insertion pathways .

- Electron-withdrawing groups reduce catalytic activity but enhance thermal stability. Computational studies (DFT) correlate ligand basicity with turnover frequency .

Table 1 : Impact of N-Substituents on Ethylene Tetramerization

| Substituent | Selectivity (1-octene) | TON (×10³) | Ref. |

|---|---|---|---|

| Methyl | 65% | 8.2 | |

| Isopropyl | 73% | 6.5 | |

| Benzyl | 58% | 9.1 |

Q. Q5. What spectroscopic techniques are critical for analyzing the electronic properties of this compound in solution?

Q. Q6. How can researchers address contradictions in reported catalytic activities of this compound complexes?

Discrepancies often arise from:

- Counterion effects : Chloride vs. bromide ligands alter metal center electrophilicity .